molecular formula C7H11NOS2 B6647737 2-(1,3-Thiazol-4-ylmethylsulfanyl)propan-1-ol

2-(1,3-Thiazol-4-ylmethylsulfanyl)propan-1-ol

Cat. No.: B6647737
M. Wt: 189.3 g/mol
InChI Key: WNDORRSFVSZXQB-UHFFFAOYSA-N
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Description

2-(1,3-Thiazol-4-ylmethylsulfanyl)propan-1-ol is a chemical compound that belongs to the thiazole family. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a thiazole ring attached to a propanol group via a sulfanyl linkage. Thiazole derivatives have gained significant attention due to their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,3-Thiazol-4-ylmethylsulfanyl)propan-1-ol typically involves the reaction of thiazole derivatives with appropriate sulfanyl and propanol precursors. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under basic conditions. The resulting thiazole intermediate is then reacted with a sulfanyl compound and subsequently reduced to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions: 2-(1,3-Thiazol-4-ylmethylsulfanyl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(1,3-Thiazol-4-ylmethylsulfanyl)propan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1,3-Thiazol-4-ylmethylsulfanyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, modulating their activity. The sulfanyl group may also play a role in binding to metal ions or other biomolecules, influencing the compound’s biological activity .

Comparison with Similar Compounds

Uniqueness: 2-(1,3-Thiazol-4-ylmethylsulfanyl)propan-1-ol is unique due to its specific combination of a thiazole ring, sulfanyl linkage, and propanol group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(1,3-thiazol-4-ylmethylsulfanyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NOS2/c1-6(2-9)11-4-7-3-10-5-8-7/h3,5-6,9H,2,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNDORRSFVSZXQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)SCC1=CSC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NOS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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